5-fluoro-2-hydroxy-4-iodobenzaldehyde
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Overview
Description
5-Fluoro-2-hydroxy-4-iodobenzaldehyde: is an organic compound with the molecular formula C7H4FIO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, hydroxyl, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-fluoro-2-hydroxy-4-iodobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as .
Iodination: The iodine atom is introduced via electrophilic iodination using iodine or iodine monochloride.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like or .
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-fluoro-2-hydroxy-4-iodobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine, hydroxyl, and iodine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include or .
Major Products:
Oxidation: Formation of 5-fluoro-2-hydroxy-4-iodobenzoic acid.
Reduction: Formation of 5-fluoro-2-hydroxy-4-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: Used in the design of probes for studying biological processes at the molecular level.
Industry:
Chemical Manufacturing: Utilized in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-fluoro-2-hydroxy-4-iodobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine, hydroxyl, and iodine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 2-Fluoro-5-iodobenzaldehyde
- 4-Fluoro-2-hydroxybenzaldehyde
- 5-Iodo-2-hydroxybenzaldehyde
Comparison:
- Unique Substitution Pattern: 5-fluoro-2-hydroxy-4-iodobenzaldehyde has a unique substitution pattern that imparts distinct chemical properties compared to its analogs.
- Reactivity: The presence of both electron-withdrawing (fluorine, iodine) and electron-donating (hydroxyl) groups can influence its reactivity in various chemical reactions.
- Applications: While similar compounds may share some applications, the specific combination of substituents in this compound can make it more suitable for certain specialized applications.
Properties
CAS No. |
2169513-42-0 |
---|---|
Molecular Formula |
C7H4FIO2 |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
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